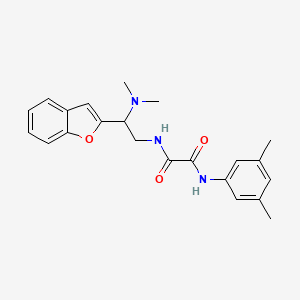
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5-dimethylphenyl)oxalamide, also known as BDB or benzodioxolylbutanamine, is a psychoactive substance that belongs to the family of phenethylamines. It is a designer drug that has been used recreationally for its euphoric and empathogenic effects. However, the scientific community has also been interested in studying its potential therapeutic applications, particularly in the field of mental health.
Scientific Research Applications
Synthesis and Catalytic Applications
The research into compounds related to N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5-dimethylphenyl)oxalamide often focuses on their synthesis and potential catalytic applications. For instance, the Lewis Acid-Catalyzed Synthesis of Benzofurans from acrolein dimer and 1,3-dicarbonyl compounds represents a relevant methodology that could potentially be adapted for the synthesis of this compound. This method indicates the versatility of benzofuran derivatives in drug synthesis, including commercial drugs like benzbromarone and amiodarone, highlighting the potential pharmaceutical relevance of such compounds (Huang et al., 2019).
Antioxidant and Antibacterial Activities
The synthesis, antioxidant, and antibacterial studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid offer insight into the biological activity of benzofuran derivatives. These compounds show promising chelating ability and scavenging activity, suggesting potential antioxidant applications. Furthermore, certain compounds demonstrated significant antibacterial activities against various bacterial strains, indicating the potential of benzofuran derivatives in antimicrobial therapies (Shankerrao et al., 2013).
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14-9-15(2)11-17(10-14)24-22(27)21(26)23-13-18(25(3)4)20-12-16-7-5-6-8-19(16)28-20/h5-12,18H,13H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRQSJWNFJOPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

propylamine](/img/structure/B2733666.png)
![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)
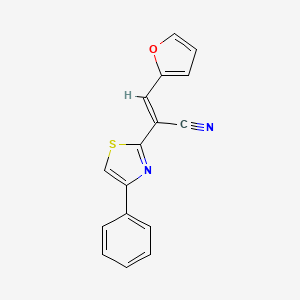
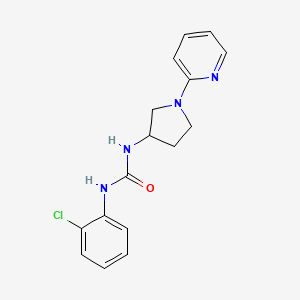
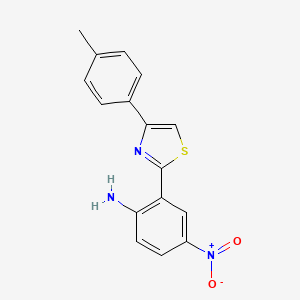
![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)


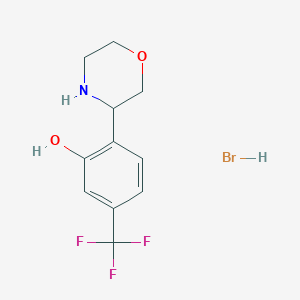

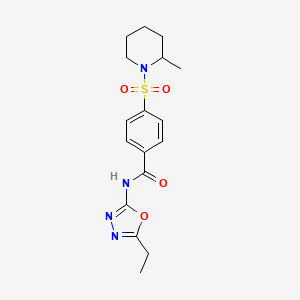

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B2733683.png)
![(E)-3-(3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl)acrylic acid](/img/structure/B2733687.png)